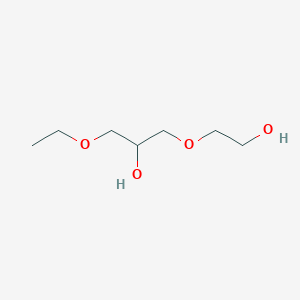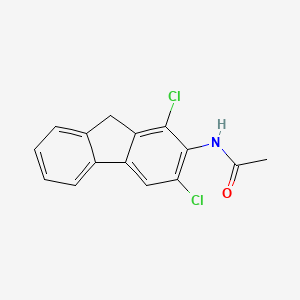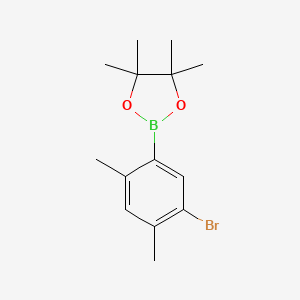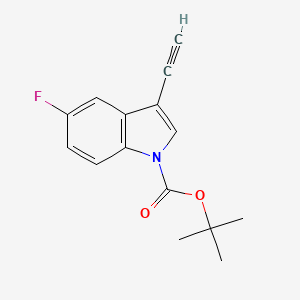
1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone is a fluorinated organic compound known for its unique chemical properties. It is commonly used in the synthesis of polymers, resins, and specialty coatings due to its hydrophobic nature and chemical stability .
Vorbereitungsmethoden
The synthesis of 1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone typically involves a series of chemical reactions that convert raw materials into the desired product. The specific synthetic routes and reaction conditions can vary, but they often include steps such as hydrogenation, Suzuki coupling, and photochemical reactions . Industrial production methods are designed to optimize yield and purity, often involving high-pressure hydrogenation and extreme temperature conditions .
Analyse Chemischer Reaktionen
1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of high-performance polymers and specialty chemicals.
Biology: Its unique properties make it useful in the development of bio-compatible materials.
Medicine: It is explored for its potential in drug delivery systems due to its stability and compatibility with biological systems.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone involves its interaction with molecular targets and pathways. Its hydrophobic nature allows it to integrate into various materials, enhancing their chemical stability and resistance to degradation . The specific molecular targets and pathways can vary depending on the application, but they often involve interactions with other organic molecules and polymers.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-4-heptanone is unique due to its trifluoromethyl groups, which impart distinct chemical properties. Similar compounds include:
- 1,1,1-Trifluoro-2-hydroxy-2-(trifluoromethyl)-6-methylhept-4-yl methacrylate
- 2-Propenoic acid, 2-methyl-, 4,4,4-trifluoro-3-hydroxy-1-(2-methylpropyl)-3-(trifluoromethyl)butyl ester
These compounds share some structural similarities but differ in their specific functional groups and applications.
Eigenschaften
Molekularformel |
C9H12F6O2 |
|---|---|
Molekulargewicht |
266.18 g/mol |
IUPAC-Name |
1,1,1-trifluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)heptan-4-one |
InChI |
InChI=1S/C9H12F6O2/c1-5(2)3-6(16)4-7(17,8(10,11)12)9(13,14)15/h5,17H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZSXNDQFSLIBMEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5-oxo-10-propyl-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14017680.png)




![n-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide](/img/structure/B14017707.png)
![N-[5-(2,2-diethoxyethylamino)-6-oxo-1H-pyrimidin-2-yl]acetamide](/img/structure/B14017721.png)





![ethyl 5-[(E)-2-ethoxycarbonylvinyl]-1H-pyrrole-2-carboxylate](/img/structure/B14017769.png)

